molecular formula C13H16N2O3 B4041520 Phenyl 4-carbamoylpiperidine-1-carboxylate CAS No. 923237-44-9

Phenyl 4-carbamoylpiperidine-1-carboxylate

Cat. No.: B4041520
CAS No.: 923237-44-9
M. Wt: 248.28 g/mol
InChI Key: AUFHSXXMQAFXRR-UHFFFAOYSA-N
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Description

Phenyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including esterases and proteases, which facilitate its hydrolysis and subsequent biochemical transformations. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity. Additionally, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structural conformation and function .

Cellular Effects

Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can vary over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo enzymatic hydrolysis, leading to the formation of metabolites that participate in further biochemical reactions. The metabolic pathways of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biochemical activity. Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters .

Subcellular Localization

Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate typically involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal under ambient temperature, followed by heating at 190°C for 4.5 hours . This method provides a good yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Molport offer this compound for scientific research needs .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenyl 4-carbamoylpiperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-carbamoylpiperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

phenyl 4-carbamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)10-6-8-15(9-7-10)13(17)18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFHSXXMQAFXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237787
Record name Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923237-44-9
Record name Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923237-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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